molecular formula C12H3Br5O B12895525 1,2,3,4,9-Pentabromodibenzo[b,d]furan CAS No. 617707-96-7

1,2,3,4,9-Pentabromodibenzo[b,d]furan

Cat. No.: B12895525
CAS No.: 617707-96-7
M. Wt: 562.7 g/mol
InChI Key: MHLCCKXNFQIESY-UHFFFAOYSA-N
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Description

1,2,3,4,9-Pentabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. This compound is of significant interest due to its potential applications in various fields, including environmental science, chemistry, and materials science. The presence of multiple bromine atoms in its structure imparts unique chemical properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,9-Pentabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:

    Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

    Photochemical Bromination: Dibenzofuran is exposed to bromine under UV light, promoting the formation of brominated derivatives. This method allows for better control over the degree of bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors provide better control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,9-Pentabromodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states. Reagents such as potassium permanganate and chromium trioxide are commonly used.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives. Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized dibenzofurans, while oxidation and reduction reactions can lead to different oxidation states and degrees of bromination.

Scientific Research Applications

1,2,3,4,9-Pentabromodibenzo[b,d]furan has several scientific research applications, including:

    Environmental Science: It is studied for its potential as a persistent organic pollutant and its impact on ecosystems.

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.

    Materials Science: Its unique properties make it a candidate for developing flame retardants and other advanced materials.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

Mechanism of Action

The mechanism of action of 1,2,3,4,9-Pentabromodibenzo[b,d]furan involves its interaction with various molecular targets and pathways. The presence of multiple bromine atoms enhances its reactivity and ability to form stable complexes with other molecules. This can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

1,2,3,4,9-Pentabromodibenzo[b,d]furan can be compared with other brominated dibenzofurans, such as:

    1,2,3,7,8-Pentabromodibenzo[b,d]furan: Similar in structure but with different bromination positions, leading to distinct chemical properties and reactivity.

    2,3,4,7,8-Pentabromodibenzo[b,d]furan: Another brominated derivative with unique applications and properties.

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

617707-96-7

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,3,4,9-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-2-1-3-5-6(4)7-8(14)9(15)10(16)11(17)12(7)18-5/h1-3H

InChI Key

MHLCCKXNFQIESY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br

Origin of Product

United States

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